molecular formula C19H23ClN2O2 B14483453 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 66307-21-9

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B14483453
CAS No.: 66307-21-9
M. Wt: 346.8 g/mol
InChI Key: HLWHYSGVJNPWHM-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. It is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a phenoxypropanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-chlorophenylpiperazine with phenoxypropanol under specific conditions. One common method involves the use of a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at a controlled temperature, usually around 0-5°C, to ensure the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. It is known to act on serotonin receptors, particularly as a non-selective serotonin receptor agonist. This interaction modulates the levels of serotonin in the brain, which can influence mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is unique due to its specific combination of a chlorophenyl group and a phenoxypropanol moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and industrial chemicals .

Properties

CAS No.

66307-21-9

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H23ClN2O2/c20-16-6-8-17(9-7-16)22-12-10-21(11-13-22)14-18(23)15-24-19-4-2-1-3-5-19/h1-9,18,23H,10-15H2

InChI Key

HLWHYSGVJNPWHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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